Emoquine-1

Antimalarial Plasmodium falciparum IC50

Emoquine-1 is a first-in-class hybrid antimalarial that combines emodin and 4-aminoquinoline pharmacophores for multi-targeted activity against Plasmodium falciparum. Unlike standard therapies, it eliminates the artemisinin-resistant quiescent stage—the critical parasite reservoir driving ACT treatment failure. With IC50 values of 20–55 nM against proliferative parasites and full retention of potency against multidrug-resistant field isolates from Cambodia and French Guiana, Emoquine-1 exhibits zero cross-resistance to artemisinin. Its distinct Qi site inhibition mechanism at the cytochrome bc1 complex (separate from atovaquone's Qo site) enables rational partner-drug design with minimized resistance risk. An essential research tool for programs targeting ACT-resistant malaria and novel combination therapy development.

Molecular Formula C30H28ClN3O6
Molecular Weight 562.0 g/mol
Cat. No. B15563163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmoquine-1
Molecular FormulaC30H28ClN3O6
Molecular Weight562.0 g/mol
Structural Identifiers
InChIInChI=1S/C30H28ClN3O6/c1-17-12-21-27(25(35)13-17)30(38)28-22(29(21)37)15-19(16-26(28)36)40-11-10-39-9-8-32-6-7-34-23-4-5-33-24-14-18(31)2-3-20(23)24/h2-5,12-16,32,35-36H,6-11H2,1H3,(H,33,34)
InChIKeyXPFVKHTVUVPEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emoquine-1 Procurement Overview: A Hybrid Antimalarial with Differentiated Resistance and Stage-Killing Profile


Emoquine-1 is a synthetic hybrid antimalarial molecule that combines pharmacophores to create a multi-targeted agent against Plasmodium falciparum. It demonstrates potent activity against proliferative parasites with IC50 values in the range of 20–55 nM [1] and retains full efficacy against multidrug-resistant field isolates, including those from Cambodia and French Guiana [1]. Crucially, emoquine-1 exhibits no cross-resistance to artemisinin and is active against the artemisinin-resistant quiescent stage, a critical feature that distinguishes it from current first-line therapies [1].

Emoquine-1's Differentiated Profile: Why In-Class Analogs Cannot Be Substituted


Generic substitution among antimalarial compounds is complicated by profound differences in target engagement, resistance mechanisms, and stage-specific killing profiles. While many compounds target the cytochrome bc1 complex, their exact binding sites dictate their cross-resistance patterns and partner drug compatibility [1]. For instance, atovaquone targets the Qo site, while ELQ-300 inhibits the Qi site, leading to different resistance profiles [1]. Furthermore, the ability to eliminate the artemisinin-resistant quiescent stage is a property not shared by all antimalarials, and is a critical parameter for new drug candidates [2]. The quantitative evidence below demonstrates precisely why emoquine-1's hybrid architecture and multi-stage activity profile preclude simple substitution.

Emoquine-1 Comparative Evidence: Quantified Differentiation from Key Analogs


In Vitro Potency: Emoquine-1 vs. ELQ-300

Emoquine-1 demonstrates potent in vitro activity against proliferative P. falciparum, with an IC50 range of 20-55 nM [1]. While ELQ-300 shows higher potency against certain lab strains (IC50 of 0.56 nM against P. falciparum cytochrome bc1 [2]), emoquine-1's hybrid design confers a broader activity profile against multidrug-resistant clinical isolates [1].

Antimalarial Plasmodium falciparum IC50

Selectivity Index: Emoquine-1 vs. ELQ-300 and Atovaquone

Emoquine-1 exhibits a high selectivity index with respect to mammalian cells, indicating low intrinsic cytotoxicity [1]. In comparative studies, ELQ-300 demonstrated an exceptionally high selectivity index of >18,000 against human cytochrome bc1, while atovaquone's selectivity index was 230 [2].

Antimalarial Selectivity Cytotoxicity

In Vivo Efficacy: Emoquine-1 Achieves Total Cure in Murine Model

Emoquine-1 demonstrates curative properties in a malaria mouse model. It is active against Plasmodium vinckei petteri at 25 mg/kg/d per os and by the intraperitoneal route at 1–5 mg/kg/d, with total cure achieved at 10 mg/kg/d [1]. In comparison, the preclinical candidate ELQ-300 achieved complete cures of patent infections with four daily doses of 1 mg/kg [2].

Antimalarial In Vivo Plasmodium vinckei

Activity Against Artemisinin-Resistant Quiescent Stage: Emoquine-1 vs. Artemisinin

Emoquine-1 is highly active against the quiescent stage of artemisinin-resistant P. falciparum parasites [1]. This is a critical differentiator, as artemisinin and many ACT partners fail to eliminate these dormant forms, leading to recrudescence [1].

Antimalarial Artemisinin Resistance Quiescent Stage

Mechanism of Action: Qi Site Inhibition and Lack of Cross-Resistance

ELQ-300, a component pharmacophore, is a selective inhibitor of the Qi site of the cytochrome bc1 complex [1]. This differentiates it from atovaquone, which targets the Qo site [1]. Crucially, ELQ-300 retains full potency against atovaquone-resistant strains with Qo site mutations, and combination therapy with atovaquone is highly synergistic [2].

Antimalarial Cytochrome bc1 Mechanism of Action

Emoquine-1's Optimal Use Cases: Where Differentiated Performance Delivers Value


Targeting Artemisinin-Resistant and Multidrug-Resistant Malaria

Emoquine-1 is optimally deployed in research programs investigating novel therapies for artemisinin-resistant P. falciparum. Its ability to eliminate the quiescent stage [1] and its retained activity against multidrug-resistant field isolates from Cambodia and French Guiana [1] make it a prime candidate for studies focused on overcoming current treatment failures.

Development of Next-Generation Combination Therapies

Given its distinct mechanism of action (Qi site inhibition) and lack of cross-resistance with Qo site inhibitors like atovaquone, emoquine-1 is a valuable tool for designing and testing novel combination therapies [2]. Its potential for synergistic interactions, as demonstrated with ELQ-300 and atovaquone [2], positions it as a key component in strategies aimed at delaying the emergence of drug resistance.

Investigating Hybrid Molecule Design and Multi-Target Pharmacology

Emoquine-1 serves as an exemplary case study for researchers exploring hybrid molecule strategies in antimalarial drug discovery. Its design, which combines multiple pharmacophores to achieve a multi-targeted profile [1], provides a blueprint for creating compounds with improved efficacy against resistant parasites and reduced susceptibility to single-mechanism resistance [1].

Technical Documentation Hub

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